4-(Bromomethyl)-5-chloro-2,3'-bipyridine
Description
Significance of 2,3'-Bipyridine (B14897) Scaffolds in Organic and Inorganic Chemistry
Bipyridines are a family of heterocyclic compounds composed of two directly linked pyridine (B92270) rings. They exist as several isomers, which are broadly classified as symmetrical (e.g., 2,2'- and 4,4'-bipyridine) or asymmetrical (e.g., 2,3'-, 2,4'-, and 3,4'-bipyridine). mdpi.com While the symmetrical 2,2'-bipyridine (B1663995) is arguably the most widely used ligand in coordination chemistry due to its robust redox stability and chelation capability, the asymmetrical 2,3'-bipyridine scaffold possesses unique characteristics that make it highly significant. nih.govresearchgate.netwikipedia.org
The asymmetry of the 2,3'-bipyridine linkage leads to the formation of metal complexes with distinct coordination geometries compared to their symmetrical counterparts. This structural difference can dramatically alter the electronic and photochemical properties of the resulting complexes, influencing their reactivity and catalytic activity. mdpi.com The development of flexible synthetic routes to access unsymmetrically functionalized bipyridines is an active area of research, as it allows for the precise tuning of ligand properties for specific applications. researchgate.net These unsymmetrical ligands are crucial in building sophisticated supramolecular structures and in the design of catalysts where a specific geometric arrangement is paramount for performance.
| Bipyridine Isomer | Symmetry | Key Features in Coordination Chemistry |
| 2,2'-Bipyridine | Symmetrical | Strong chelating ligand, forms stable octahedral complexes, widely used in photochemistry and redox sensors. wikipedia.org |
| 4,4'-Bipyridine | Symmetrical | Acts as a linear bridging ligand to form coordination polymers and metal-organic frameworks (MOFs). mdpi.com |
| 2,3'-Bipyridine | Asymmetrical | Creates a unique, less constrained coordination environment; can lead to complexes with altered electronic and catalytic properties. mdpi.com |
Strategic Importance of Halogenated and Halomethyl Substituents in Bipyridine Derivatives
The introduction of halogen and halomethyl substituents onto the bipyridine framework is a key strategy for modulating the molecule's properties and providing synthetic handles for further elaboration. These functional groups are not merely passive additions; they actively influence the molecule's reactivity, biological activity, and intermolecular interactions.
Halogen atoms (such as chlorine and bromine) serve multiple strategic purposes. They modify the electronic properties of the bipyridine ring system through their inductive effects, which in turn influences the properties of any metal complex formed. mdpi.com Furthermore, these halogen substituents are exceptionally useful synthetic intermediates, enabling further functionalization through a variety of cross-coupling reactions, such as Suzuki and Stille couplings, to build more complex molecular structures. mdpi.com Halogenated bipyridines are therefore valuable building blocks for creating libraries of compounds for applications ranging from materials science to drug discovery. researchgate.net
Halomethyl groups (like the bromomethyl group) are particularly important due to their reactivity. acs.org The carbon-halogen bond in a halomethyl group is susceptible to nucleophilic substitution, making it an excellent electrophilic site for attaching a wide range of other functional groups. orgsyn.orgorgsyn.org This reactivity is a cornerstone of its utility as a precursor for synthesizing numerous other analogues. acs.org In the context of medicinal chemistry, the presence of a reactive halomethyl substituent has been identified as a key molecular feature for conferring anticancer activity in some metal complexes, potentially through ligand-based alkylating reactions with biological macromolecules. rsc.orgrsc.orgresearchgate.net
| Substituent Type | General Formula | Key Strategic Role | Example Application |
| Halogen | -Cl, -Br | Electronic modification of the ring; site for cross-coupling reactions. | Intermediate for synthesis of complex molecular rods. researchgate.net |
| Halomethyl | -CH₂Cl, -CH₂Br | Reactive handle for nucleophilic substitution; potential alkylating agent. orgsyn.org | Precursor for anticancer agents. rsc.orgrsc.org |
Overview of Key Research Trajectories for 4-(Bromomethyl)-5-chloro-2,3'-bipyridine and Analogues
While specific published research focusing exclusively on this compound is limited, its structure points toward several clear and important research trajectories based on the established chemistry of its constituent parts. This compound is primarily valued as a highly functionalized and versatile intermediate.
One major research avenue is its use as a multifunctional building block in organic synthesis . The chloro group on the pyridine ring serves as a robust site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other organic fragments. Simultaneously, the highly reactive bromomethyl group provides a site for introducing diverse functionalities through nucleophilic substitution, enabling the molecule to be tethered to polymers, surfaces, or other molecular scaffolds. orgsyn.orgorgsyn.org
A second key trajectory lies in its application as a specialized ligand in coordination chemistry . The unsymmetrical 2,3'-bipyridine core, combined with the electronic influence of the chloro substituent and the reactive potential of the bromomethyl group, makes it a candidate for creating novel metal complexes. These complexes could be investigated for unique catalytic activities, or as new photoluminescent materials, where the substituents can be used to tune the electronic energy levels of the complex or to provide a reactive site for binding to other species. mdpi.com
Finally, a significant research trajectory exists within medicinal chemistry . Given that pyridine and bipyridine scaffolds are privileged structures in drug discovery, nih.govresearchgate.net and the known role of reactive halomethyl groups in conferring anticancer properties, rsc.orgrsc.org this compound and its derivatives are logical candidates for the synthesis of new therapeutic agents. Research in this area would focus on using the compound as a scaffold to develop novel metallodrugs or purely organic molecules designed to act as targeted alkylating agents in oncology. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C11H8BrClN2 |
|---|---|
Molecular Weight |
283.55 g/mol |
IUPAC Name |
4-(bromomethyl)-5-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-5-9-4-11(15-7-10(9)13)8-2-1-3-14-6-8/h1-4,6-7H,5H2 |
InChI Key |
UCUXPYSOZOHUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CBr)Cl |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Bromomethyl 5 Chloro 2,3 Bipyridine
Nucleophilic Substitution Reactions of the Bromomethyl Group
The bromomethyl group attached to the bipyridine framework is analogous to a benzylic halide. This position is activated towards nucleophilic substitution (SN2) reactions because the pyridine (B92270) ring can stabilize the transition state. The bromine atom serves as an excellent leaving group, facilitating reactions with a wide array of nucleophiles.
Reactions with Amine Nucleophiles and Quaternization Strategies
The bromomethyl group readily reacts with primary, secondary, and tertiary amines. With primary and secondary amines, the reaction typically leads to the corresponding substituted aminomethyl-bipyridine derivatives. Tertiary amines, acting as nucleophiles, will attack the electrophilic carbon of the bromomethyl group to form quaternary ammonium (B1175870) salts.
Furthermore, the nitrogen atoms within the bipyridine rings are themselves nucleophilic and can be quaternized. However, the bromomethyl group is a more potent electrophile for an external amine nucleophile compared to the pyridine nitrogens reacting with a separate alkyl halide. Quaternization of the pyridine nitrogens typically requires reaction with highly reactive alkylating agents. In the context of 4-(Bromomethyl)-5-chloro-2,3'-bipyridine, intramolecular reactions are less likely, but intermolecular reactions with other amine nucleophiles at the bromomethyl site are highly favored. Halomethyl groups activated by adjacent electron-withdrawing functions react efficiently with pyridine nitrogen to yield fully quaternized products. itu.edu.tr
These reactions are fundamental for constructing more complex molecules, including ligands for coordination chemistry and precursors for biologically active compounds. The resulting pyridinium (B92312) salts often exhibit altered solubility and electronic properties.
Table 1: Representative Reactions with Amine Nucleophiles
| Amine Type | Nucleophile Example | Product Type | Reaction Conditions |
|---|---|---|---|
| Primary Amine | R-NH₂ | 4-((R-amino)methyl)-5-chloro-2,3'-bipyridine | Aprotic solvent (e.g., DMF, THF), base (e.g., K₂CO₃) |
| Secondary Amine | R₂NH | 4-((R₂-amino)methyl)-5-chloro-2,3'-bipyridine | Aprotic solvent (e.g., DMF, THF), base (e.g., K₂CO₃) |
| Tertiary Amine | R₃N | 4-(((R₃-ammonio)methyl)-5-chloro-2,3'-bipyridin-1-ium) bromide | Aprotic solvent (e.g., Acetonitrile, DMF) |
Transformations Involving Oxygen and Sulfur Nucleophiles
Similar to its reactions with amines, the bromomethyl group is susceptible to attack by oxygen and sulfur nucleophiles. These reactions provide straightforward pathways to ethers, esters, thioethers, and related compounds.
Oxygen Nucleophiles : Reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) yield the corresponding ethers. Hydrolysis with water or hydroxide (B78521) can produce the corresponding alcohol, 4-(hydroxymethyl)-5-chloro-2,3'-bipyridine. Carboxylate salts (RCOO⁻) can be used to form esters.
Sulfur Nucleophiles : Thiolates (RS⁻) react efficiently to form thioethers (sulfides). This transformation is valuable for introducing sulfur-containing functionalities, which can act as ligands for soft metals or participate in further chemical modifications.
These nucleophilic substitution reactions are typically performed under standard conditions, often requiring a non-nucleophilic base to neutralize the generated HBr. Halomethyl bipyridines are well-established precursors for these types of analogues. acs.org
Formation of Phosphonate (B1237965) Derivatives (e.g., via Arbuzov reactions)
The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of an alkyl halide with a trialkyl phosphite (B83602). The bromomethyl group in this compound is an ideal substrate for this transformation.
The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic carbon of the bromomethyl group. organic-chemistry.org This forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the bromide ion to yield the stable dialkyl phosphonate ester. This method has been successfully applied to similar bis(bromomethyl)-bipyridine structures to prepare bis(phosphonate) derivatives, highlighting its utility. orgsyn.org These phosphonate-functionalized bipyridines are valuable as ligands and as intermediates for further synthesis, such as in Horner-Wadsworth-Emmons reactions. orgsyn.org
Table 2: Michaelis-Arbuzov Reaction for Phosphonate Synthesis
| Reactants | Product | Key Features |
|---|---|---|
| This compound + P(OR)₃ | Diethyl ((5-chloro-2,3'-bipyridin-4-yl)methyl)phosphonate | Forms a stable C-P bond |
| Trivalent phosphorus is converted to pentavalent phosphorus nih.gov | ||
| The reaction is initiated by SN2 attack of the phosphite wikipedia.org |
Further Cross-Coupling Reactions of the Halogenated Bipyridine Core
The chloro substituent on the pyridine ring serves as a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.
Palladium-Catalyzed Arylation and Alkynylation of Halopyridines and Bipyridines
Palladium catalysts are highly effective for the functionalization of chloroarenes and chloroheteroarenes, including the 5-chloro-2,3'-bipyridine (B11713372) core. nih.gov
Arylation (Suzuki-Miyaura Coupling) : The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester), is a premier method for biaryl synthesis. acs.orgmdpi.com The chloro group at the 5-position can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (such as Pd(OAc)₂ or PdCl₂(PPh₃)₂) and a base to form 5-aryl-2,3'-bipyridine derivatives. mdpi.com
Alkynylation (Sonogashira Coupling) : The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. This would install an alkynyl group at the 5-position of the bipyridine core, a valuable functional group for further transformations or for creating extended π-conjugated systems.
These cross-coupling reactions exhibit broad functional group tolerance and are central to modern synthetic chemistry. nih.gov
Comparative Reactivity and Selectivity of Chloro vs. Bromo Substituents
In molecules containing multiple different halogen substituents, selective reactions can often be achieved. The site selectivity of palladium-catalyzed cross-coupling reactions is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. nih.govnih.gov
The general reactivity trend for halogens in oxidative addition to a palladium(0) center is: C–I > C–Br > C–Cl > C–F. nih.govyoutube.com The C-Cl bond (BDE ≈ 328 kJ/mol) is significantly stronger and therefore less reactive than a C-Br bond (BDE ≈ 276 kJ/mol). youtube.com
In the specific case of this compound, the two halogen atoms are in very different chemical environments:
Bromine : Attached to an sp³-hybridized carbon (bromomethyl group). This C-Br bond is highly susceptible to nucleophilic substitution but is not a typical substrate for oxidative addition in cross-coupling unless specific conditions are used.
Chlorine : Attached to an sp²-hybridized carbon of the aromatic pyridine ring. This C-Cl bond is relatively unreactive towards classical nucleophilic substitution but is a suitable electrophile for palladium-catalyzed cross-coupling reactions.
This inherent difference in reactivity allows for high chemoselectivity. One can perform nucleophilic substitution at the bromomethyl position without affecting the chloro group on the ring. Subsequently, the chloro group can be functionalized using palladium catalysis. If the molecule contained both an aromatic C-Br and an aromatic C-Cl bond, palladium-catalyzed coupling would preferentially occur at the more reactive C-Br site. nih.gov This principle is a cornerstone of strategy in the synthesis of complex poly-functionalized aromatic and heteroaromatic systems. nih.gov
Table 3: Reactivity Comparison of Halogen Substituents
| Halogen Type | Bond Type | Typical Reactivity | Relative Rate in Cross-Coupling |
|---|---|---|---|
| Bromo | Aromatic C(sp²)-Br | Oxidative Addition | Faster |
| Chloro | Aromatic C(sp²)-Cl | Oxidative Addition | Slower |
| Bromo | Aliphatic C(sp³)-Br (as in -CH₂Br) | Nucleophilic Substitution (SN2) | Not directly comparable |
Halogen Exchange and Scrambling Phenomena in Metal Complexes
The presence of two distinct halogen atoms (chlorine and bromine) in this compound introduces the potential for complex reactivity when it serves as a ligand in metal complexes. Specifically, phenomena such as halogen exchange and scrambling can occur, particularly in the presence of metal halides. While research directly focused on this compound is limited, extensive studies on analogous substituted bipyridine ligands, such as 6,6'-bis(bromomethyl)-2,2'-bipyridine (B1649436), provide significant insights into these processes.
Research on copper(II) complexes, for instance, has demonstrated that intramolecular halogen exchange can occur between the C-X (carbon-halogen) bond of the ligand and the M-X' (metal-halogen) bond of the metal salt precursor. In a study involving the reaction of 6,6'-bis(bromomethyl)-2,2'-bipyridine with copper(II) chloride, a variety of halogen-exchanged and scrambled products were isolated. The initially formed complex, [CuII(bpy-Br2)Cl2], was observed to undergo a time-dependent transformation, yielding products with varying degrees of bromine and chlorine substitution on both the bipyridine ligand and the metal's coordination sphere. wikipedia.org
This transformation is influenced by reaction conditions such as temperature and time. For example, spectrophotometric monitoring of the reaction between CuCl2·2H2O and a brominated bipyridine ligand at 45°C over several hours revealed a mechanism for this intramolecular halogen exchange. wikipedia.org The isolated crystalline products from such reactions show that the halogen atoms can be redistributed, leading to a mixture of complexes.
Similar halogen scrambling has been observed in complexes with other transition metals like cobalt(II) and nickel(II). When 6,6'-bis(bromomethyl)-2,2'-bipyridine was reacted with CoCl2·6H2O or NiCl2·6H2O under boiling conditions, the resulting complexes showed evidence of halogen exchange. Specifically, complexes with mixed-halogen ligands and mixed-halogen coordination spheres were formed. wikipedia.org
The table below summarizes representative examples of halogen-exchanged products formed from reactions of a brominated bipyridine ligand with metal chlorides, illustrating the scrambling phenomenon.
| Initial Reactants | Metal Center | Resulting Complex Formula | Reference |
| 6,6'-bis(bromomethyl)-2,2'-bipyridine + CuCl2·2H2O | Copper(II) | [CuII(bpy-Br1.86Cl0.14)(Cl1.89Br0.11)] | wikipedia.org |
| 6,6'-bis(bromomethyl)-2,2'-bipyridine + CuCl2·2H2O | Copper(II) | [CuII(bpy-Br1.81Cl0.19)(Cl1.70Br0.30)(H2O)] | wikipedia.org |
| 6,6'-bis(bromomethyl)-2,2'-bipyridine + CuCl2·2H2O | Copper(II) | [CuII(bpy-Br0.63Cl1.37)(Cl0.54Br1.46)] | wikipedia.org |
| 6,6'-bis(bromomethyl)-2,2'-bipyridine + CoCl2·6H2O | Cobalt(II) | [CoII(bpy-Br0.5Cl1.5)(ClBr)] | wikipedia.org |
| 6,6'-bis(bromomethyl)-2,2'-bipyridine + NiCl2·6H2O | Nickel(II) | [NiII(bpy-Br0.46Cl1.54)(Cl0.73Br1.27)(H2O)] | wikipedia.org |
These findings underscore that in complexes of this compound, a similar redistribution of bromine and chlorine atoms between the ligand and the metal center is a plausible transformation, depending on the reaction conditions and the nature of the metal ion.
Redox Chemistry and Electrochemical Behavior of Substituted Bipyridines and Their Complexes
Substituted bipyridines and their metal complexes are well-known for their rich redox chemistry and interesting electrochemical properties. The bipyridine ligand itself is redox-active, capable of accepting electrons into its π* orbitals. The presence of substituents on the bipyridine rings, such as the bromomethyl and chloro groups in this compound, can significantly influence the electronic properties and, consequently, the electrochemical behavior of both the free ligand and its metal complexes.
In general, transition metal complexes of 2,2'-bipyridine (B1663995) are electroactive. wikipedia.org The redox processes can be either metal-centered or ligand-centered. Often, these complexes exhibit reversible one-electron reactions that can be studied using techniques like cyclic voltammetry. The electron-withdrawing nature of the chloro and bromomethyl substituents in this compound is expected to make the bipyridine ligand more easily reduced compared to unsubstituted bipyridine.
The electrochemical behavior of metal complexes is also highly dependent on the metal ion. For instance, in copper complexes of substituted bipyridines, the Cu(I)/Cu(II) redox couple is a key feature. The half-wave potential (E1/2) for this couple is sensitive to the solvent and the nature of the substituents on the bipyridine ligand. Studies on halogen-substituted bipyridine-copper complexes have shown that the E1/2 values are more positive in less polar solvents like dichloromethane compared to more polar solvents like acetonitrile. wikipedia.org
Furthermore, the degree and type of halogen substitution can systematically tune the redox potentials. For a series of copper complexes with general formula [CuII(bpy-Br2-xClx)(Cl2-yBry)], it has been demonstrated that the E1/2 values for the Cu(I)/Cu(II) couple become more positive as the number of bromine atoms in the coordination sphere (y value) increases. wikipedia.org This suggests that the electronic environment around the metal center, as modulated by the coordinated halogens, plays a crucial role in determining the redox potential.
The table below provides illustrative data on the electrochemical properties of copper complexes with halogenated bipyridine ligands, showcasing the influence of ligand substitution and solvent on the redox potentials.
| Complex | Solvent | E1/2 (V vs. Ag/AgCl) | Reference |
| CuI(bpy-Br2)2 | Dichloromethane | +0.65 | wikipedia.org |
| CuI(bpy-Br2)2 | Acetonitrile | +0.48 | wikipedia.org |
| [CuII(bpy-Br2)Cl2] | Dichloromethane | +0.10 | wikipedia.org |
| [CuII(bpy-Br1.86Cl0.14)(Cl1.89Br0.11)] | Dichloromethane | +0.13 | wikipedia.org |
| [CuII(bpy-Br0.63Cl1.37)(Cl0.54Br1.46)] | Dichloromethane | +0.28 | wikipedia.org |
These data highlight the tunability of the redox properties of substituted bipyridine complexes. For this compound, it can be anticipated that its metal complexes will exhibit a rich electrochemical behavior, with redox potentials that are influenced by the specific metal center, the solvent system, and the electronic effects of the chloro and bromomethyl substituents.
Advanced Applications in Chemical Research
Coordination Chemistry and Ligand Design for Transition Metals
The unique structural and electronic properties of bipyridine ligands make them a cornerstone in the development of transition metal complexes. The introduction of substituents onto the bipyridine framework allows for the fine-tuning of these properties, influencing the resulting complex's geometry, stability, and reactivity.
Metal Complex Formation with 4-(Bromomethyl)-5-chloro-2,3'-bipyridine and Analogues
Bipyridine compounds are excellent chelating ligands, readily forming stable complexes with a wide range of transition metals. The two nitrogen atoms of the bipyridine moiety coordinate to the metal center, forming a five-membered ring. The formation of such complexes is a fundamental aspect of coordination chemistry. Transition metal complexes of 2,2'-bipyridine (B1663995), a closely related isomer, have been described for virtually all transition metals.
For this compound, complex formation would be expected to occur in a similar fashion, with the nitrogen atoms of the two pyridine (B92270) rings binding to a metal center. The presence of the bromomethyl group provides a reactive site for further functionalization. For instance, this group can be used to anchor the ligand and its corresponding metal complex to a solid support, creating a heterogeneous catalyst.
Influence of Halomethyl Substituents on Metal-Ligand Coordination Geometry and Electronic Properties
The substituents on a bipyridine ligand play a crucial role in determining the properties of the resulting metal complex. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The chloro group at the 5-position is an electron-withdrawing group. This has several consequences for the electronic properties of the ligand and its metal complexes:
Reduced Basicity: The electron-withdrawing nature of the chloro group decreases the electron density on the pyridine rings, making the nitrogen atoms less basic. This can affect the strength of the metal-ligand bond.
Increased Oxidation Potential: By withdrawing electron density from the metal center, the chloro group makes the metal more difficult to oxidize. This is reflected in a positive shift of the metal's oxidation potential.
Modified Spectroscopic Properties: The electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands, are sensitive to the electronic nature of the ligands. Electron-withdrawing groups typically shift these bands to higher energies (a blueshift).
The bromomethyl group at the 4-position is generally considered to be weakly electron-withdrawing. Its primary influence, however, is often steric.
Steric Effects: The bulkiness of the substituents on a bipyridine ligand can influence the coordination geometry around the metal center. While the bromomethyl group is not exceptionally large, its presence can lead to distortions from ideal geometries (e.g., octahedral or square planar) to minimize steric hindrance. In some cases, bulky substituents can even prevent the coordination of multiple ligands to a metal center.
The interplay of these electronic and steric effects allows for the rational design of ligands to achieve desired properties in the final metal complex.
Spectroscopic, Structural, and Electrochemical Characterization of Metal Complexes
The characterization of new metal complexes is essential to understand their properties and potential applications. A combination of spectroscopic, structural, and electrochemical techniques is typically employed.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and to confirm its coordination to the metal. Changes in the chemical shifts of the pyridine protons upon coordination can provide information about the electronic environment of the metal center.
Infrared (IR) and Raman Spectroscopy: These techniques are useful for identifying characteristic vibrational modes of the ligand and any other coordinated groups (e.g., carbonyls).
UV-Visible Absorption Spectroscopy: This method provides information about the electronic transitions within the complex. Bipyridine complexes often exhibit intense MLCT bands in the visible region, which are responsible for their often vibrant colors.
Structural Characterization:
Electrochemical Characterization:
Cyclic Voltammetry (CV): CV is a powerful technique for studying the redox properties of metal complexes. It can be used to determine the oxidation and reduction potentials of the metal center and the ligand, providing insight into the electronic effects of the substituents. Bipyridine complexes are known to be electroactive, often showing reversible one-electron redox processes. apolloscientific.co.uk
| Technique | Information Gained |
| NMR Spectroscopy | Ligand structure and coordination |
| IR/Raman Spectroscopy | Vibrational modes of ligands |
| UV-Visible Spectroscopy | Electronic transitions (e.g., MLCT) |
| X-ray Crystallography | Precise 3D structure, bond lengths, and angles |
| Cyclic Voltammetry | Redox potentials of metal and ligand |
Catalysis
Metal complexes of bipyridine and its derivatives are widely used as catalysts in a variety of chemical transformations. The ability to tune the steric and electronic properties of the ligand is key to optimizing catalytic activity and selectivity.
Application of Bipyridine Metal Complexes in Homogeneous and Heterogeneous Organic Catalysis
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Bipyridine metal complexes are effective homogeneous catalysts for a range of organic reactions, including:
Cross-Coupling Reactions: Palladium-bipyridine complexes are widely used in Suzuki, Heck, and other cross-coupling reactions to form new carbon-carbon bonds.
Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes with bipyridine ligands can catalyze the addition of hydrogen to unsaturated compounds.
Oxidation Reactions: Manganese and iron-bipyridine complexes are known to catalyze various oxidation reactions.
The catalytic activity of these complexes can be significantly influenced by the substituents on the bipyridine ligand. For example, electron-donating groups can increase the electron density on the metal center, which can enhance its reactivity in certain catalytic cycles.
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which allows for catalyst recycling. The bromomethyl group in this compound is particularly well-suited for the development of heterogeneous catalysts. This functional group provides a covalent attachment point to immobilize the bipyridine ligand, and its corresponding metal complex, onto a solid support such as silica, polymers, or carbon nanotubes. nih.gov This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.
Photocatalytic Systems Involving Bipyridine Derivatives (e.g., Water Oxidation, Hydrogen Production)
The unique photophysical properties of certain bipyridine metal complexes, particularly those of ruthenium, make them highly effective photocatalysts. Upon absorption of light, these complexes can be excited to a long-lived MLCT state, where an electron is transferred from the metal to the bipyridine ligand. This excited state is both a stronger oxidizing and a stronger reducing agent than the ground state, enabling it to participate in a variety of redox reactions.
Water Oxidation: The oxidation of water to produce oxygen is a key step in artificial photosynthesis. Ruthenium-bipyridine complexes have been extensively studied as catalysts for this reaction. One notable example is the "ruthenium blue" dimer, which is known to catalyze water oxidation. apolloscientific.co.uk The efficiency of these catalysts can be tuned by modifying the bipyridine ligands.
Hydrogen Production: The production of hydrogen from water is another critical goal for renewable energy technologies. Photocatalytic systems for hydrogen production typically involve a photosensitizer (often a ruthenium-bipyridine complex), a catalyst (often a cobalt or nickel complex), and a sacrificial electron donor. Upon light absorption, the photosensitizer transfers an electron to the catalyst, which then reduces protons to generate hydrogen gas. The electronic properties of the bipyridine ligands on the photosensitizer can be tuned to optimize the efficiency of this process. For instance, modifying the bipyridine ligands with electron-withdrawing or -donating groups can alter the energy of the excited state and the driving force for electron transfer. chemicalbook.commdpi.com
| Photocatalytic Process | Role of Bipyridine Complex | Key Considerations |
| Water Oxidation | Catalyst for O₂ evolution | Stability under oxidative conditions, high turnover numbers |
| Hydrogen Production | Photosensitizer for light absorption and electron transfer | Excited-state lifetime, redox potentials, efficiency of energy/electron transfer |
Potential in Asymmetric Catalysis
No specific studies detailing the use of this compound as a ligand or catalyst in asymmetric catalysis have been reported.
Materials Science and Supramolecular Chemistry
There is no available research on the direct application of this compound in the specified areas of materials science. Bipyridine derivatives are often explored as versatile building blocks, or linkers, for creating complex molecular structures and functional materials. tcichemicals.commdpi.com However, the specific contributions and properties of this compound have not been documented.
Building Blocks for Functionalized Polymers and Metallopolymers
No literature was found describing the synthesis or characterization of functionalized polymers or metallopolymers derived specifically from this compound.
Self-Assembled Supramolecular Architectures
There are no published examples of self-assembled supramolecular architectures constructed using this compound as a primary component.
Application in Photovoltaics and Optoelectronic Materials (e.g., Dye-Sensitized Solar Cells)
The application of this compound in photovoltaics or as a component in optoelectronic materials, such as dye-sensitized solar cells, has not been reported in the scientific literature. Organic dyes and metal complexes used in these technologies often feature a donor-π-acceptor structure to facilitate charge transfer, but the performance of this specific compound has not been investigated. beilstein-journals.org
Covalent Organic Frameworks (COFs) and Polymers (COPs)
While bipyridine-containing molecules can be incorporated into Covalent Organic Frameworks (COFs) to create materials with applications in catalysis and gas storage, there are no studies that specifically utilize this compound as a linker or monomer in the synthesis of COFs or Covalent Organic Polymers (COPs). nih.gov
Medicinal Chemistry Research (Pre-clinical Investigations)
No pre-clinical investigations or medicinal chemistry research focusing on this compound have been published.
Design and Synthesis of Biologically Active Bipyridine Analogs
There is no specific information available in the search results detailing the design and synthesis of biologically active analogs derived directly from this compound. The literature contains extensive information on the synthesis of various biologically active pyridine and bipyridine molecules, but none of the accessible studies explicitly utilize this compound as the starting material or key intermediate. nih.govnih.govnih.gov
Exploration as Precursors for Potential Therapeutic Agents (e.g., STAT1-signaling inhibitors, immunosuppressants)
No research could be found that explores this compound as a precursor for the development of therapeutic agents, specifically STAT1-signaling inhibitors or immunosuppressants. While STAT1 inhibition is a recognized therapeutic strategy and bipyridine scaffolds are known in medicinal chemistry, a direct connection to this compound is not documented in the provided search results. google.comnih.gov
Mechanistic Studies of Molecular Interaction with Biological Targets (e.g., cell death induction, reactive intermediates)
There are no mechanistic studies available that describe the molecular interaction of derivatives from this compound with biological targets. Research into how molecules interact with biological systems is a fundamental aspect of medicinal chemistry, but specific investigations into cell death induction or the formation of reactive intermediates by compounds synthesized from this particular precursor are not reported in the search results. nih.govdntb.gov.ua
Antimicrobial Efficacy and Proposed Mechanism of Action (Pre-clinical studies)
Pre-clinical studies detailing the antimicrobial efficacy or the proposed mechanism of action for derivatives of this compound could not be located. The development of new antimicrobial agents is an active area of research, and many pyridine-containing compounds have been investigated for such properties. mdpi.comdntb.gov.uanih.govnih.gov However, studies specifically focused on derivatives of this compound were not found.
In vivo Studies in Animal Models (e.g., Zebrafish Xenografts for Anti-cancer Activity)
No in vivo studies using animal models, such as zebrafish xenografts, to assess the anti-cancer activity of derivatives from this compound are available in the search results. The zebrafish xenograft model is a well-established and valuable tool for rapid in vivo screening of potential anti-cancer compounds due to the optical transparency of the larvae and genetic similarities to humans. nih.govsemanticscholar.orgmdpi.comresearchgate.netnih.gov Despite the utility of this model, there is no evidence of its application to test compounds derived from this compound.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Complex Halogenated Bipyridine Architectures
The synthesis of asymmetrically substituted bipyridines like 4-(Bromomethyl)-5-chloro-2,3'-bipyridine presents a significant chemical challenge. Future research will likely focus on developing efficient and environmentally benign synthetic methodologies. Traditional cross-coupling reactions such as Suzuki, Stille, and Negishi couplings are foundational in bipyridine synthesis. mdpi.com However, for complex, multi-substituted systems, issues of regioselectivity and catalyst deactivation by the bipyridine product can arise. mdpi.com
Future synthetic strategies may explore:
Transition-metal-free C-H functionalization: This approach offers a more atom-economical and sustainable alternative to traditional cross-coupling methods. mdpi.com
Novel catalyst systems: The development of more robust and selective catalysts, potentially utilizing earth-abundant metals, could improve the efficiency and scalability of synthesizing complex bipyridines. nih.gov
Flow chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher yields and purity for intricate multi-step syntheses.
Green solvents: The use of bio-based and less toxic solvents like Cyrene™ is a growing trend in sustainable chemistry and could be applied to the synthesis of halogenated bipyridines. researchgate.net
A comparative table of potential synthetic routes is presented below.
| Synthetic Method | Potential Advantages | Potential Challenges |
| Suzuki Coupling | High yields, commercially available reagents | Catalyst poisoning by bipyridine product |
| Stille Coupling | Versatile for various substrates | Toxicity of organotin reagents |
| Negishi Coupling | High reactivity and selectivity | Air and moisture sensitivity of organozinc reagents |
| C-H Activation | Atom economical, reduced waste | Regioselectivity control in complex systems |
Exploration of New Catalytic Applications Utilizing Bipyridine Metal Complexes
Bipyridine derivatives are renowned for their ability to form stable complexes with a wide range of transition metals, which are then employed as catalysts in numerous organic transformations. nih.gov The specific electronic and steric properties imparted by the chloro and bromomethyl substituents on this compound could lead to novel catalytic activities.
Future research in this area could investigate:
Photocatalysis: Ruthenium and iridium bipyridine complexes are well-known photocatalysts. beilstein-journals.org The halogen substituents could modulate the photophysical properties of the resulting metal complexes, potentially enhancing their efficiency in light-driven reactions.
Cross-coupling reactions: Bipyridine ligands are crucial in many nickel- and palladium-catalyzed cross-coupling reactions. The unique substitution pattern of this compound could lead to catalysts with altered selectivity or activity.
C-H functionalization: Manganese-bipyridine complexes have been shown to catalyze the bromination of unactivated C(sp³)–H bonds. d-nb.info Metal complexes of this compound could be explored for similar or complementary reactivity.
Design and Synthesis of Advanced Materials with Tailored Optoelectronic and Structural Properties
The rigid, conjugated structure of the bipyridine core makes it an excellent building block for advanced materials. researchgate.net The introduction of functional groups like the bromomethyl and chloro substituents provides handles for further chemical modification and influences the material's final properties.
Potential research directions include:
Organic Light-Emitting Diodes (OLEDs): Bipyridine-containing materials are used in the emissive and electron-transporting layers of OLEDs. The electronic properties of this compound could be tuned to achieve desired emission colors and device efficiencies. academie-sciences.fr
Sensors: The nitrogen atoms of the bipyridine unit can act as binding sites for metal ions or other analytes. Materials incorporating this ligand could be developed as fluorescent or colorimetric sensors.
Metal-Organic Frameworks (MOFs): The linear and rigid nature of bipyridines makes them ideal linkers for the construction of porous MOFs with applications in gas storage, separation, and catalysis. acs.org
Deeper Mechanistic Understanding of Molecular Interactions in Pre-clinical Biological Systems
Bipyridine derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov The halogen atoms on this compound could significantly influence its biological profile through mechanisms such as halogen bonding. acs.org
Future pre-clinical research could focus on:
Enzyme inhibition: The bipyridine scaffold can be designed to fit into the active sites of specific enzymes.
DNA intercalation: Metal complexes of bipyridines are known to interact with DNA, a property that is explored in the development of anticancer agents. mdpi.com
Drug delivery: The bromomethyl group could be used to covalently attach the bipyridine moiety to larger molecules or nanoparticles for targeted drug delivery.
Computational Chemistry and Molecular Modeling Studies for Prediction of Reactivity and Functionality
In the absence of experimental data, computational methods provide a powerful tool for predicting the properties and potential applications of new molecules like this compound.
Future computational studies could include:
Density Functional Theory (DFT) calculations: To predict the molecule's electronic structure, orbital energies (HOMO/LUMO), and spectroscopic properties. nih.gov
Molecular Dynamics (MD) simulations: To study the interactions of the molecule and its metal complexes with biological targets such as proteins and DNA. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature and strength of non-covalent interactions, including halogen bonds.
The table below summarizes key computational approaches and their potential applications.
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra, reactivity indices | Design of catalysts and optoelectronic materials |
| Molecular Dynamics (MD) | Binding affinities, conformational changes | Drug discovery, understanding biological mechanisms |
| QTAIM | Nature and strength of intermolecular interactions | Crystal engineering, materials design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
